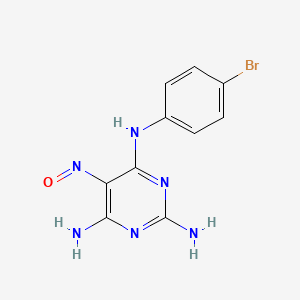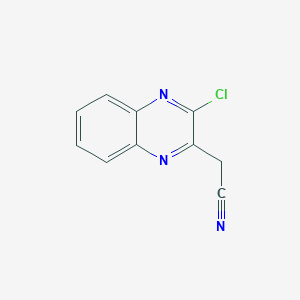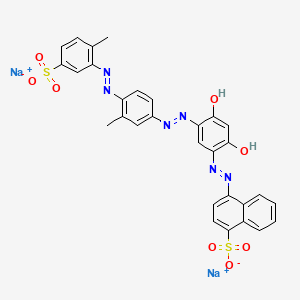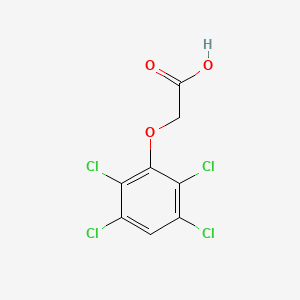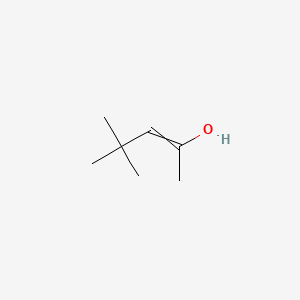![molecular formula C41H80O5Zr-4 B13809737 Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is a complex chemical compound that consists of zirconium coordinated with two propenyloxy groups and one butanolato group. Additionally, the zirconium is further coordinated with three isooctanolato groups. This compound is commonly used as a catalyst in various chemical reactions, specifically in the polymerization of olefins and in the production of plastics and rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with two propenyloxy groups and one butanolato group. The reaction typically requires the use of zirconium tetrachloride as a starting material, which is then reacted with the appropriate alcohols under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and solvents. The reaction conditions are carefully monitored to ensure the formation of the desired product with high yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The isooctanolato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium compounds, and substituted zirconium complexes. These products have various applications in different fields .
Scientific Research Applications
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in the polymerization of olefins and in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of plastics, rubbers, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with the propenyloxy and butanolato groups, which allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and other organic molecules, facilitating their polymerization or other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(diisooctyl phosphato-O)-
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(neodecanoato-O)-
Uniqueness
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is unique due to its specific coordination with isooctanolato groups, which imparts distinct catalytic properties compared to other similar compounds. This uniqueness makes it particularly effective in certain industrial applications, such as the production of high-performance plastics and rubbers .
Properties
Molecular Formula |
C41H80O5Zr-4 |
|---|---|
Molecular Weight |
744.3 g/mol |
IUPAC Name |
7,7-dimethyloctan-1-one;2-methanidyl-2-methylpropane;prop-2-en-1-ol;zirconium |
InChI |
InChI=1S/3C10H19O.C5H11.2C3H6O.Zr/c3*1-10(2,3)8-6-4-5-7-9-11;1-5(2,3)4;2*1-2-3-4;/h3*4-8H2,1-3H3;1H2,2-4H3;2*2,4H,1,3H2;/q4*-1;;; |
InChI Key |
RARSDDAMWXEEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.C=CCO.C=CCO.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)


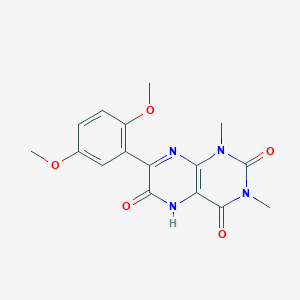
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
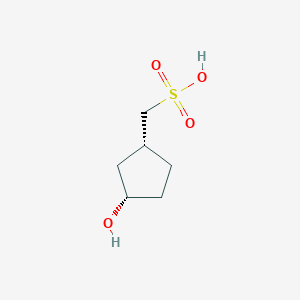
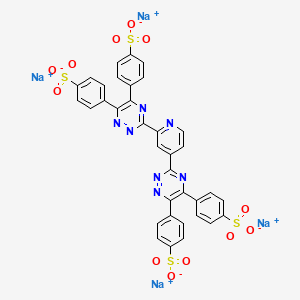
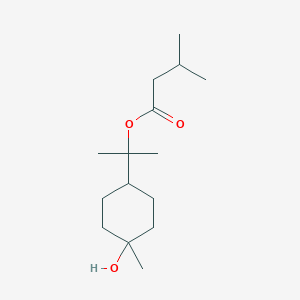
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
